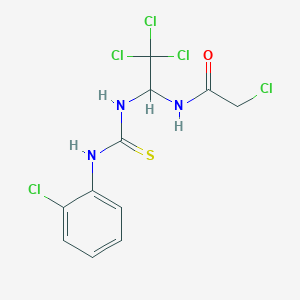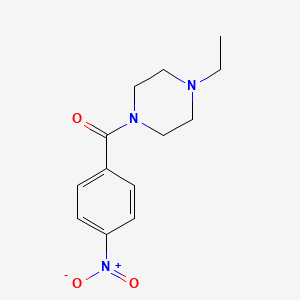
1-Ethyl-4-(4-nitrobenzoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-(4-nitrobenzoyl)piperazine is a chemical compound with the molecular formula C13H17N3O3. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The compound features an ethyl group attached to one of the nitrogen atoms and a 4-nitrobenzoyl group attached to the other nitrogen atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethyl-4-(4-nitrobenzoyl)piperazine can be synthesized through a multi-step process involving the reaction of piperazine with ethylating agents and nitrobenzoyl chloride. The general synthetic route involves the following steps:
Ethylation of Piperazine: Piperazine is reacted with an ethylating agent, such as ethyl iodide, in the presence of a base like potassium carbonate to form 1-ethylpiperazine.
Acylation with Nitrobenzoyl Chloride: The resulting 1-ethylpiperazine is then reacted with 4-nitrobenzoyl chloride in the presence of a base, such as triethylamine, to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-(4-nitrobenzoyl)piperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Substitution: Alkyl halides, sodium hydride, dimethylformamide solvent.
Oxidation: Potassium permanganate, sulfuric acid, water solvent.
Major Products Formed
Reduction: 1-Ethyl-4-(4-aminobenzoyl)piperazine.
Substitution: Various alkyl or aryl derivatives of this compound.
Oxidation: this compound aldehyde or carboxylic acid derivatives.
Scientific Research Applications
1-Ethyl-4-(4-nitrobenzoyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ethyl-4-(4-nitrobenzoyl)piperazine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
1-Ethyl-4-(4-nitrobenzoyl)piperazine can be compared with other similar compounds, such as:
1-Methyl-4-(4-nitrobenzoyl)piperazine: Similar structure but with a methyl group instead of an ethyl group.
1-Benzyl-4-(4-nitrobenzoyl)piperazine: Contains a benzyl group instead of an ethyl group.
1-(4-Nitrobenzoyl)piperazine: Lacks the ethyl group, only has the nitrobenzoyl group attached to piperazine.
Uniqueness
This compound is unique due to the presence of both an ethyl group and a 4-nitrobenzoyl group, which confer distinct chemical and biological properties compared to its analogs. The combination of these functional groups allows for specific interactions and reactivity that can be leveraged in various scientific and industrial applications.
Properties
Molecular Formula |
C13H17N3O3 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
(4-ethylpiperazin-1-yl)-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C13H17N3O3/c1-2-14-7-9-15(10-8-14)13(17)11-3-5-12(6-4-11)16(18)19/h3-6H,2,7-10H2,1H3 |
InChI Key |
VYMJIKBEFSXLPV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-Methylphenyl)-2-oxoethyl]-2-(2-pyridinyl)pyridinium bromide](/img/structure/B12010653.png)
methylidene}-5-(3-bromophenyl)-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12010669.png)
![N-[4-(hydroxysulfamoyl)phenyl]acetamide](/img/structure/B12010677.png)

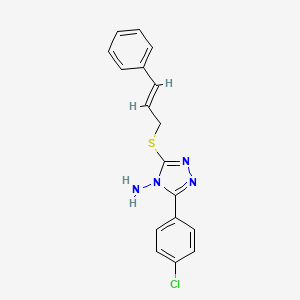

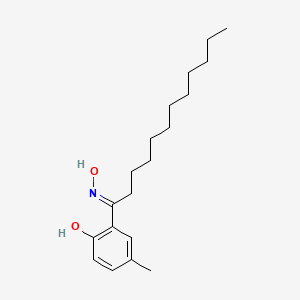
![3-[(Ethoxycarbothioyl)sulfanyl]propanoic acid](/img/structure/B12010709.png)


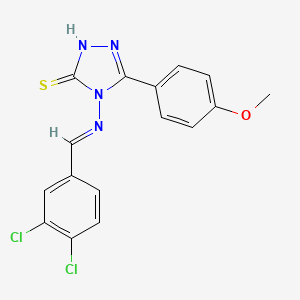

![allyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12010747.png)
